![molecular formula C18H18F2N6O2S B3399510 3-Cyclopropyl-6-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1040641-64-2](/img/structure/B3399510.png)
3-Cyclopropyl-6-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
3-Cyclopropyl-6-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C18H18F2N6O2S and its molecular weight is 420.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 3-Cyclopropyl-6-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a member of the [1,2,4]triazolo[4,3-b]pyridazine class, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H20F2N6O2S
- Molecular Weight : 426.46 g/mol
- IUPAC Name : this compound
The structure features a cyclopropyl group and a piperazine moiety linked to a triazolo-pyridazine core. This unique configuration is expected to influence its biological interactions.
Antiproliferative Effects
Research indicates that compounds within the [1,2,4]triazolo[4,3-b]pyridazine class exhibit moderate to potent antiproliferative activity against various cancer cell lines. For instance:
- A related compound in the series showed IC50 values of 0.008–0.014 μM against A549 (lung adenocarcinoma) and HT-1080 (fibrosarcoma) cell lines .
- The mechanism involves inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase .
The primary mechanism of action for these compounds appears to be through binding to the colchicine binding site on tubulin , disrupting microtubule dynamics essential for mitosis. This is crucial as it leads to apoptosis in cancer cells by preventing proper cell division .
In Vitro Studies
A study conducted on various derivatives of the triazolo-pyridazine class demonstrated significant antiproliferative effects across multiple cancer types:
Compound | Cell Line | IC50 (μM) |
---|---|---|
4q | SGC-7901 | 0.014 |
4q | A549 | 0.008 |
4q | HT-1080 | 0.012 |
These results underscore the potential of these compounds as anticancer agents due to their ability to target microtubules effectively.
Apoptosis Induction
Further investigations revealed that compounds like complex 4 from related studies induced higher apoptosis rates in liver cancer cells (SMMC7721), as evidenced by up-regulated expression levels of caspase 3 detected through Western blotting techniques . This suggests that similar mechanisms may be applicable for the compound .
Properties
IUPAC Name |
3-cyclopropyl-6-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N6O2S/c19-13-3-4-15(14(20)11-13)29(27,28)25-9-7-24(8-10-25)17-6-5-16-21-22-18(12-1-2-12)26(16)23-17/h3-6,11-12H,1-2,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNVPSOCBCVAGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)S(=O)(=O)C5=C(C=C(C=C5)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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